3-(1-Benzothiophene-3-carbonyl)pyridine
Overview
Description
3-(1-Benzothiophene-3-carbonyl)pyridine is a chemical compound with the molecular formula C14H9NOS . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 3-(1-Benzothiophene-3-carbonyl)pyridine consists of a benzothiophene ring attached to a pyridine ring via a carbonyl group .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Quinazolinones : The reactivity of related benzothiophene compounds has been explored for the synthesis of quinazolinones, which involved reactions with various nucleophiles. These synthesized compounds were further evaluated for their antimicrobial activity, highlighting the potential of benzothiophene derivatives in medicinal chemistry (Naganagowda & Petsom, 2011).
Heterocyclic Synthesis : Research has also focused on the development of novel synthetic routes for heterocycles using benzothiophene derivatives as key intermediates. These methodologies offer efficient approaches for the construction of complex molecular architectures, potentially useful in drug development and materials science (Katritzky et al., 2000).
Materials and Catalysis
Carbon Nitride Nanothreads : In materials science, the derivative of pyridine has been utilized in the formation of carbon nitride nanothreads under high-pressure conditions, demonstrating the potential of such compounds in the development of novel nanomaterials with unique properties (Li et al., 2018).
Catalytic Applications : Benzothiophene derivatives have been studied for their role in catalytic processes, such as alkoxycarbonylation of alkenes, showcasing their utility in facilitating industrially relevant chemical transformations (Dong et al., 2017).
Photophysical Studies
- Electrochemiluminescence Properties : The electrochemical and luminescent properties of complexes incorporating pyridine-based ligands have been explored, indicating the potential of these compounds in the development of luminescent materials and sensors (Wei et al., 2011).
Organic Chemistry and Synthesis Techniques
- Cross-Coupling Reactions : The utility of benzothiophene and pyridine derivatives in cross-coupling reactions has been demonstrated, offering new methodologies for the synthesis of aromatic sulfides, which are valuable intermediates in organic synthesis (Qiao et al., 2014).
properties
IUPAC Name |
1-benzothiophen-3-yl(pyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14(10-4-3-7-15-8-10)12-9-17-13-6-2-1-5-11(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWKYRKNEPYDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzothiophene-3-carbonyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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